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Compound of Interest

Compound Name: DOPE-PEG-BDP FL,MW 5000

Cat. No.: B15550827 Get Quote

An In-Depth Technical Guide to DOPE-PEG-BDP FL for Liposome and Nanoparticle

Formulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine-N-[poly(ethylene glycol)]-Boron-dipyrromethene (DOPE-PEG-BDP FL),

a fluorescently-labeled lipid conjugate essential for the development and tracking of liposomal

and nanoparticle-based drug delivery systems. We will delve into the core components,

formulation methodologies, characterization techniques, and applications, presenting

quantitative data and detailed protocols to support advanced research and development.

Introduction to DOPE-PEG-BDP FL
DOPE-PEG-BDP FL is a versatile PEG-lipid-dye conjugate that integrates the unique

properties of its three core components: the fusogenic phospholipid DOPE, the biocompatible

polymer PEG, and the bright, photostable fluorophore BDP FL.[1][2] This conjugate is primarily

incorporated into the lipid bilayer of liposomes and nanoparticles to enable fluorescent tracking.

By labeling the nanocarrier itself, researchers can visualize its biodistribution, cellular uptake,

and intracellular fate without altering the encapsulated therapeutic agent. The PEG spacer

provides crucial "stealth" characteristics, enhancing the systemic circulation time of the

nanocarrier, a critical factor for in vivo applications.[3][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15550827?utm_src=pdf-interest
https://www.medchemexpress.com/dope-peg-bdp-fl-mw-5000.html?locale=es-ES
https://www.targetmol.cn/compound/dope-peg-bdp-fl-mw-5000
https://www.mdpi.com/1999-4923/14/6/1125
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Components and Their Functions
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
DOPE is an unsaturated phospholipid commonly used as a "helper lipid" in nanocarrier

formulations.[5][6] Unlike bilayer-forming lipids such as phosphatidylcholine (PC), DOPE has a

smaller headgroup relative to its acyl chains, giving it a conical shape. This structure favors the

formation of an inverted hexagonal phase, which can disrupt lipid bilayers. In the context of

drug delivery, this property is highly advantageous as it promotes the fusion of the liposomal

membrane with the endosomal membrane after cellular uptake, facilitating the release of the

encapsulated cargo into the cytoplasm and enabling "endosomal escape".[3][5]

Polyethylene Glycol (PEG)
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to modify

the surface of nanoparticles in a process known as PEGylation.[4][7][8] When attached to the

surface of a liposome, the PEG chains create a steric hydration layer that shields the

nanoparticle from opsonins (blood proteins), thereby reducing recognition and clearance by the

mononuclear phagocyte system (MPS).[4][9] This "stealth" effect significantly prolongs the

nanoparticle's circulation half-life, increasing the probability of it reaching the target tissue, such

as a tumor, via the enhanced permeability and retention (EPR) effect.[3][10] The length of the

PEG chain (e.g., MW 2000 or 5000) and the anchoring lipid are critical parameters that

influence the stability and in vivo behavior of the nanoparticle.[11][12]

BDP FL (BODIPY FL)
BDP FL is a green fluorescent dye belonging to the boron-dipyromethene (BODIPY) class.[13]

It is known for its exceptional photophysical properties, making it an excellent alternative to

traditional fluorophores like fluorescein (FAM).[14] Key advantages include high photostability,

a high fluorescence quantum yield even in aqueous environments, sharp excitation and

emission spectra, and a narrow emission band.[14][15][16] These characteristics result in

bright, stable signals ideal for various fluorescence-based applications, including confocal

microscopy and flow cytometry.[13][15]

Quantitative Data and Physicochemical Properties
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Quantitative analysis is critical for the design, optimization, and quality control of nanoparticle

formulations.[17] The following tables summarize the key properties of the BDP FL dye and the

typical characteristics of liposomes formulated with PEGylated lipids.

Table 1: Physicochemical Properties of BDP FL Dye

Property Value Reference(s)

Maximum Excitation

Wavelength (λex)
~504-505 nm [1][2][18]

Maximum Emission

Wavelength (λem)
~513-514 nm [1][2][18]

Common Application
Replacement for Fluorescein

(FAM), DyLight™ 488, Cy2™
[14]

Key Features
High photostability, high

quantum yield, sharp spectra
[13][14][15]

Table 2: Typical Physicochemical Characteristics of Liposomal Formulations

Parameter Typical Range Significance Reference(s)

Particle Size (Z-

average)
80 - 200 nm

Affects circulation

time, tumor

accumulation, and

cellular uptake.[19]

[20][21][22]

Polydispersity Index

(PDI)
< 0.2

Indicates a

monodisperse,

homogeneous particle

size distribution.[20]

[20][22][23]

Zeta Potential (ζ) ≥ |30| mV

Indicates high surface

charge, preventing

aggregation and

ensuring colloidal

stability.[23]

[6][22][23]
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Table 3: Representative Drug Loading and Encapsulation Efficiency

Formulation Type
Encapsulation
Efficiency (EE%)

Drug Loading
(DL%)

Reference(s)

Folate-Targeted

Liposomes

(DOX/Imatinib)

~96%
Not Specified (1:8

drug/lipid ratio)
[24]

DPPG Liposomes

(PARP1 Inhibitors)
> 40% Not Specified [22]

Polymer Micelles

(Paclitaxel)
~38% Not Specified [25]

Polymer Micelles

(Lapatinib)
~25% Not Specified [25]

Note: EE% and DL%

are highly dependent

on the specific drug,

lipid composition, and

preparation method.

Experimental Protocols and Methodologies
The thin-film hydration method followed by extrusion is a robust and widely used technique for

preparing liposomes with a defined size distribution.[19][21][26]

Protocol: Liposome Formulation by Thin-Film Hydration
and Extrusion

Lipid Film Preparation:

Dissolve the desired lipids (e.g., primary phospholipid like DSPC or DPPC, cholesterol,

and DOPE-PEG-BDP FL at a molar ratio of approximately 55:40:5) in a suitable organic

solvent such as chloroform or a chloroform/methanol mixture in a round-bottom flask.[19]

If encapsulating a lipophilic drug, it should be co-dissolved with the lipids at this stage.[19]
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Attach the flask to a rotary evaporator. Rotate the flask at a controlled speed and

temperature (above the phase transition temperature of the lipids) under reduced pressure

to evaporate the organic solvent.[19]

Continue evaporation until a thin, dry, and uniform lipid film is formed on the inner wall of

the flask.

To ensure complete removal of residual solvent, place the flask under high vacuum for

several hours or overnight.[19]

Hydration:

Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by

adding the buffer to the flask.[21]

If encapsulating a hydrophilic drug, it should be dissolved in this aqueous buffer.[21]

Agitate the flask by gentle rotation or vortexing at a temperature above the lipid phase

transition temperature for 30-60 minutes.[19] This process allows the lipid film to swell and

form multilamellar vesicles (MLVs).

Size Reduction (Extrusion):

To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is extruded

through polycarbonate membranes with a defined pore size.[21]

Load the MLV suspension into a thermostatically controlled extruder (e.g., Lipex or Avanti

Mini-Extruder) heated to a temperature above the lipid's phase transition temperature.

Force the suspension through a stack of two polycarbonate membranes, starting with a

larger pore size (e.g., 400 nm) before proceeding to the desired final pore size (e.g., 100

nm).

This process is typically repeated an odd number of times (e.g., 11-21 passes) to ensure a

narrow particle size distribution.[21]

Purification:
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Remove any unencapsulated (free) drug or excess fluorescent probe from the liposome

suspension using methods such as size exclusion chromatography (e.g., with a Sephadex

G-50 column) or dialysis.

Protocol: Characterization of Liposomes
Particle Size and Polydispersity Index (PDI) Measurement:

Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

Analyze the sample using Dynamic Light Scattering (DLS).[22][27] The instrument

measures the fluctuations in scattered light intensity caused by the Brownian motion of the

particles to determine the hydrodynamic diameter (Z-average size) and the PDI.

Zeta Potential Measurement:

Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an

appropriate concentration.

Analyze the sample using Laser Doppler Velocimetry (LDV) or Electrophoretic Light

Scattering (ELS).[22][27] The instrument applies an electric field and measures the

velocity of the particles, from which the zeta potential (an indicator of surface charge) is

calculated.

Encapsulation Efficiency (EE%) and Drug Loading (DL%):

Separate the liposomes from the unencapsulated drug using a method like

ultracentrifugation, size exclusion chromatography, or dialysis.

Quantify the amount of drug in the initial formulation (Total Drug).

Lyse the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to

release the encapsulated drug.

Quantify the amount of drug in the lysed liposomes (Encapsulated Drug).

Calculate EE% and DL% using the following formulas:
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EE% = (Encapsulated Drug / Total Drug) x 100

DL% = (Weight of Encapsulated Drug / Total Weight of Lipids) x 100

Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear, logical flows for complex processes and

biological interactions.
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Experimental Workflow for Liposome Formulation

1. Lipid Film Preparation

2. Hydration

3. Size Reduction

4. Purification

Dissolve lipids (e.g., DSPC, Chol, DOPE-PEG-BDP FL)
and lipophilic drug in organic solvent

Evaporate solvent using
a rotary evaporator

Dry film under high vacuum
to remove residual solvent

Hydrate lipid film with aqueous buffer
(containing hydrophilic drug)

Agitate above lipid transition temperature
to form Multilamellar Vesicles (MLVs)

Extrude MLV suspension through
polycarbonate membranes (e.g., 100 nm)

Formation of Large Unilamellar
Vesicles (LUVs)

Remove unencapsulated drug via
size exclusion chromatography or dialysis

Final sterile-filtered liposome formulation

Click to download full resolution via product page

Caption: Workflow for liposome preparation via thin-film hydration and extrusion.
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Workflow for Physicochemical Characterization

Size & PDI Analysis Surface Charge Analysis Efficiency Analysis

Liposome Formulation

Dynamic Light Scattering (DLS) Electrophoretic Light Scattering (ELS) Separate free drug from liposomes

Output:
- Hydrodynamic Diameter (nm)

- Polydispersity Index (PDI)

Output:
- Zeta Potential (mV)

Quantify encapsulated and total drug

Output:
- Encapsulation Efficiency (%EE)

- Drug Loading (%DL)

Click to download full resolution via product page

Caption: Standard workflow for characterizing liposomal nanoparticles.
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Cellular Uptake Pathways of Liposomes

Endocytic Pathway Direct Fusion Pathway

Fluorescent Liposome
(DOPE-PEG-BDP FL labeled)

Clathrin- or Caveolae-
mediated Endocytosis

 (Common for PEGylated carriers)

Membrane Fusion
(Facilitated by fusogenic lipids)

 (Promoted by high DOPE content)

Cell Membrane

Early Endosome
(pH ~6.5)

Late Endosome /
Lysosome (pH ~4.5-5.0)

Endosomal Escape
(Facilitated by DOPE)

Degradation Cytoplasm

Direct Cytosolic Release
of Cargo

Click to download full resolution via product page

Caption: Major cellular uptake mechanisms for liposomal drug carriers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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